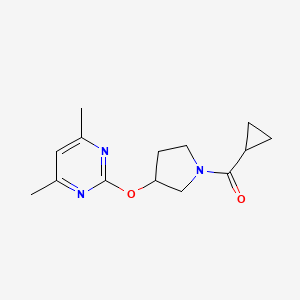
Cyclopropyl(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cyclopropyl(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C14H19N3O2 and its molecular weight is 261.325. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Cyclopropyl(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic compound with a unique structure that suggests potential biological activity. Its design incorporates a cyclopropyl moiety, a pyrrolidine ring, and a dimethylpyrimidinyl group, which may interact with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C16H20N4O2, with a molecular weight of 300.36 g/mol. The structural components include:
- Cyclopropyl group : Confers unique steric and electronic properties.
- Pyrrolidine ring : Known for its role in various biological activities.
- Dimethylpyrimidine moiety : Often associated with enhanced receptor interactions.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing pyrimidine rings have shown promising activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 50 to 400 µg/mL, suggesting moderate to good efficacy against various pathogens .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Similar pyrrolidine derivatives have been studied for their ability to inhibit inflammatory pathways, particularly through the modulation of cytokine release and inhibition of nuclear factor kappa B (NF-kB) signaling. This suggests that this compound may also possess anti-inflammatory properties worth exploring in further research .
Preliminary investigations indicate that the compound may act as an inhibitor of specific kinases involved in inflammatory responses and cell proliferation. For example, studies on related compounds have shown that they can selectively inhibit c-Jun N-terminal kinase (JNK), which plays a critical role in cellular stress responses and inflammation . The cyclopropyl group may enhance binding affinity to these targets due to its unique three-membered ring structure.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various derivatives of pyrimidine-containing compounds, including those structurally similar to this compound. Results demonstrated that certain derivatives exhibited MIC values comparable to established antibiotics like ampicillin against S. aureus and E. coli .
Study 2: Anti-inflammatory Potential
In another study focusing on the anti-inflammatory effects of pyrrolidine derivatives, researchers found that compounds with similar structures significantly reduced pro-inflammatory cytokine levels in vitro. These findings support the hypothesis that this compound could have therapeutic applications in treating inflammatory diseases .
Properties
IUPAC Name |
cyclopropyl-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-9-7-10(2)16-14(15-9)19-12-5-6-17(8-12)13(18)11-3-4-11/h7,11-12H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULYRWWAZRGTHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














